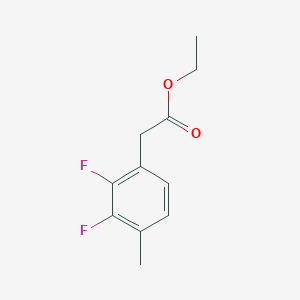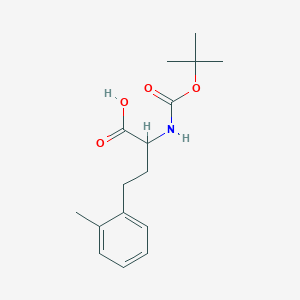![molecular formula C9H6F3NO3 B14855125 [2-Formyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14855125.png)
[2-Formyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Formyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a formyl group at the 2-position, a trifluoromethyl group at the 6-position, and an acetic acid moiety at the 4-position of the pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Formyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be constructed using various methods, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Introduction of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide (CO2).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in [2-Formyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Building Block: [2-Formyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Biochemical Probes: The compound can be used as a biochemical probe to study enzyme mechanisms and interactions due to its unique functional groups.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Industry:
Material Science: The compound can be used in the development of advanced materials with specific properties, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action of [2-Formyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, contributing to the compound’s overall binding profile.
Comparison with Similar Compounds
- [2-Formyl-6-(trifluoromethyl)pyridin-3-YL]acetic acid
- [2-Formyl-5-(trifluoromethyl)pyridin-4-YL]acetic acid
- [2-Formyl-6-(difluoromethyl)pyridin-4-YL]acetic acid
Comparison:
- Structural Differences: The position of the formyl and trifluoromethyl groups can significantly impact the compound’s reactivity and binding properties.
- Unique Features: [2-Formyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid is unique due to the specific arrangement of its functional groups, which can influence its chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C9H6F3NO3 |
|---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
2-[2-formyl-6-(trifluoromethyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)7-2-5(3-8(15)16)1-6(4-14)13-7/h1-2,4H,3H2,(H,15,16) |
InChI Key |
CYHLFCDLVUXEDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



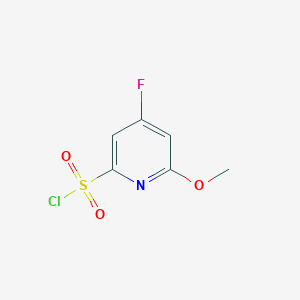
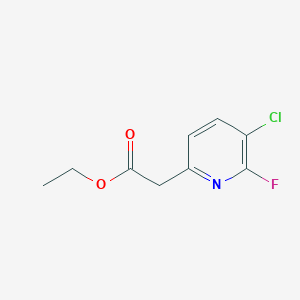
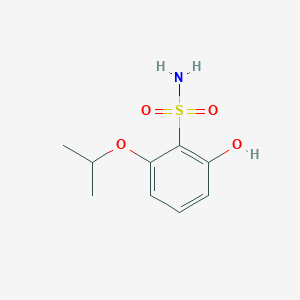
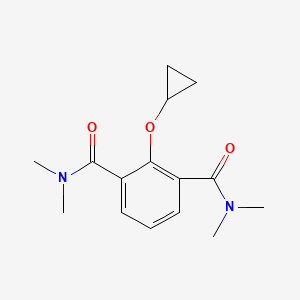
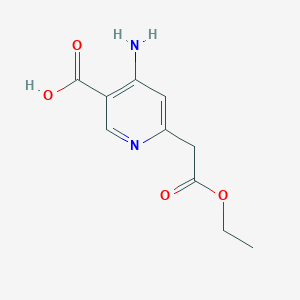
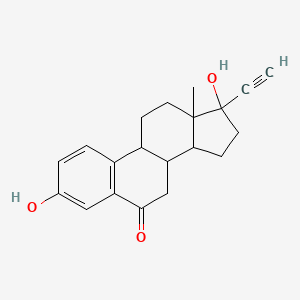

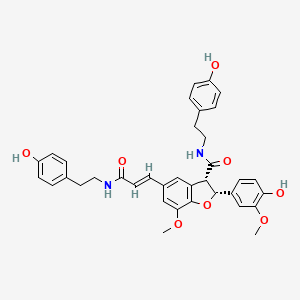
![6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14855092.png)
![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbonitrile](/img/structure/B14855097.png)

